molecular formula C15H17N3O B14648898 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide CAS No. 54818-66-5

2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide

Katalognummer: B14648898
CAS-Nummer: 54818-66-5
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: QIGALTZZKOYINO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is an organic compound that features a cyano group, a dimethylamino group, and a penta-2,4-dienamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the penta-2,4-dienamide backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.

    Introduction of the cyano group: This step might involve the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.

    Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the penta-2,4-dienamide backbone.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The dimethylamino group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the manufacture of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, modulating their activity. The cyano and dimethylamino groups could play key roles in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide: Lacks the methyl group on the phenyl ring.

    2-Cyano-5-(dimethylamino)-5-(4-chlorophenyl)penta-2,4-dienamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide may confer unique steric and electronic properties, potentially affecting its reactivity and interactions in various applications.

Eigenschaften

CAS-Nummer

54818-66-5

Molekularformel

C15H17N3O

Molekulargewicht

255.31 g/mol

IUPAC-Name

2-cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide

InChI

InChI=1S/C15H17N3O/c1-11-4-6-12(7-5-11)14(18(2)3)9-8-13(10-16)15(17)19/h4-9H,1-3H3,(H2,17,19)

InChI-Schlüssel

QIGALTZZKOYINO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.